molecular formula C17H17N3O3S2 B2676808 Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate CAS No. 477505-70-7

Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate

Cat. No. B2676808
M. Wt: 375.46
InChI Key: URPNFSFXAOXXPP-UHFFFAOYSA-N
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Description

“Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate” is a chemical compound with the molecular formula C17H17N3O3S2 and a molecular weight of 375.46. It is a derivative of tetrahydrobenzo[d]thiazoles .


Synthesis Analysis

The synthesis of tetrahydrobenzo[d]thiazol-2-yl derivatives, which are the core structure of the compound, involves the reaction of 2-bromodimedone with cyanothioacetamide . The reactivity of the resulting compound towards some chemical reagents produces different heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydrobenzo[d]thiazol-2-yl moiety attached to a carbamothioyl group, which is further attached to a carbamoyl group. The carbamoyl group is then linked to a benzoate group.


Chemical Reactions Analysis

The reactivity of the tetrahydrobenzo[d]thiazol-2-yl derivative towards some chemical reagents was observed to produce different heterocyclic derivatives . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Scientific Research Applications

Structural and Conformational Analysis

Channar et al. (2020) conducted a study on O-methyl (4-fluorobenzoyl)carbamothioate and O-methyl (4-methylbenzoyl)carbamothioate, focusing on their structural and conformational properties. Through single-crystal X-ray diffraction and quantum chemical calculations, the study revealed a rich conformational landscape around the central carbamothioate group. This research underscores the significance of chalcogen⋯chalcogen interactions in determining molecular conformation, which is relevant for designing molecules with specific structural requirements in scientific applications (Channar et al., 2020).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of new liquid crystals containing tetrazole groups were explored by Muhammad Tariq et al. (2013). These compounds exhibit nematic and smectic mesophases, highlighting their potential for use in liquid crystal displays and other electronic applications. The study demonstrates the versatility of benzothiazole derivatives in synthesizing materials with desirable electronic properties (Muhammad Tariq et al., 2013).

Agricultural Applications

In the realm of agriculture, Campos et al. (2015) developed solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole. These carrier systems aim to enhance the efficacy of fungicides, reduce environmental toxicity, and improve the stability of active ingredients. This research illustrates the potential of methyl benzoate derivatives in creating more efficient and sustainable agricultural treatments (Campos et al., 2015).

Photodynamic Therapy

Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound exhibits high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment. The study highlights the application of benzothiazole derivatives in the development of new photosensitizers for medical use (Pişkin et al., 2020).

Drug Discovery Building Blocks

Durcik et al. (2020) presented an efficient synthesis pathway for methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates. These building blocks offer versatility for substitution at four different positions, facilitating the exploration of chemical space in drug discovery. This research demonstrates the importance of benzothiazole derivatives as foundational components in the search for new therapeutic agents (Durcik et al., 2020).

properties

IUPAC Name

methyl 4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-23-15(22)11-8-6-10(7-9-11)14(21)19-16(24)20-17-18-12-4-2-3-5-13(12)25-17/h6-9H,2-5H2,1H3,(H2,18,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPNFSFXAOXXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate

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